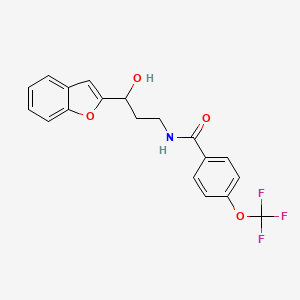
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran is a heterocyclic compound that is ubiquitous in nature . It’s known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzamide is a simple carboxamide derivative with the formula C6H5CONH2. The trifluoromethoxy group (-OCF3) is a fluorine-containing substituent that can greatly influence the physical, chemical, and biological properties of organic compounds.
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
Anti-Tumor Activity
Benzofuran derivatives exhibit promising anti-tumor properties. Research has shown that this compound class can inhibit tumor cell growth and proliferation. Specifically, N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide has demonstrated activity against certain cancer cell lines, making it a potential candidate for cancer therapy .
Antibacterial Effects
Benzofuran compounds possess antibacterial properties, and this specific derivative is no exception. It has been investigated for its ability to combat bacterial infections. Understanding its mechanism of action and potential applications in antibiotic development is crucial for advancing medical treatments .
Antioxidant Potential
The compound’s antioxidant activity is noteworthy. Antioxidants play a vital role in protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers have explored how N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide can contribute to overall health and disease prevention .
Anti-Viral Properties
Viruses pose significant health challenges, and compounds with anti-viral activity are highly sought after. Preliminary studies suggest that this benzofuran derivative may exhibit anti-hepatitis C virus activity. Further investigations are needed to validate its potential as an effective therapeutic agent for hepatitis C disease .
Novel Synthetic Methods
Researchers have developed innovative methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran compounds. Additionally, proton quantum tunneling has been employed to create benzofuran rings with high yield and minimal side reactions. These synthetic approaches enhance our ability to access diverse benzofuran derivatives .
Drug Prospects
Given its intriguing biological activities, N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide holds promise as a natural drug lead compound. Researchers continue to explore its potential applications in various therapeutic areas, including cancer, infectious diseases, and oxidative stress-related conditions .
Future Directions
The future research directions could involve studying the biological activities of this compound, given the known activities of benzofuran compounds . Additionally, further studies could focus on the synthesis of this compound and its derivatives, as well as their potential applications in various fields.
Mechanism of Action
Target of Action
The compound N-[3-(1-Benzofuran-2-yl)-3-Hydroxypropyl]-4-(Trifluoromethoxy)Benzamide is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
The mode of action of benzofuran derivatives can vary depending on the specific compound and its structure . Some benzofuran compounds have been found to exhibit anti-tumor activity, suggesting they may interact with targets involved in cell proliferation and apoptosis . .
Biochemical Pathways
Benzofuran compounds can affect various biochemical pathways due to their diverse biological activities . For instance, some benzofuran derivatives have anti-tumor activity, indicating they may influence pathways related to cell growth and death . .
Result of Action
Given the known biological activities of benzofuran derivatives, it’s plausible that this compound could have effects at the cellular level, potentially influencing processes such as cell growth, apoptosis, or viral replication .
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)27-14-7-5-12(6-8-14)18(25)23-10-9-15(24)17-11-13-3-1-2-4-16(13)26-17/h1-8,11,15,24H,9-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELHQIMCHPJAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


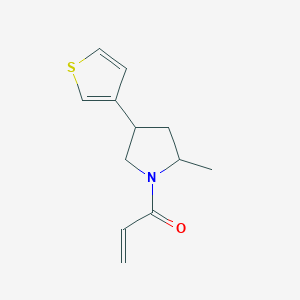
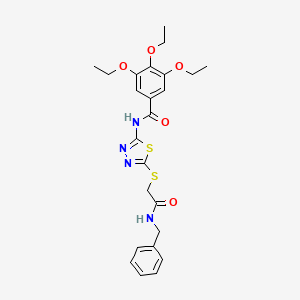
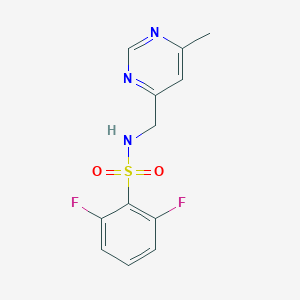

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2826669.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2826670.png)
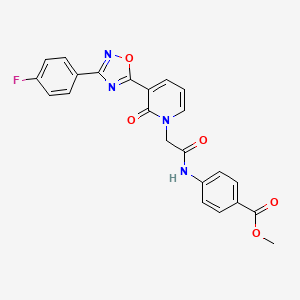
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2826672.png)
![N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2826674.png)
![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide](/img/structure/B2826678.png)
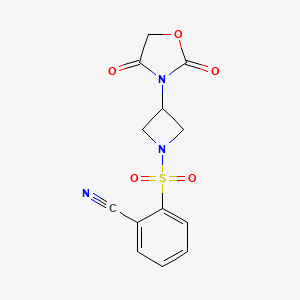
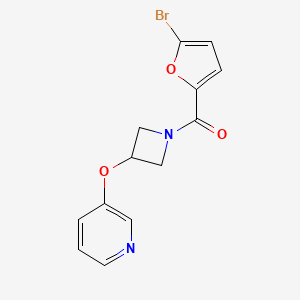
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2826682.png)